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Compound of Interest

Compound Name: Octamylamine sulfamate

Cat. No.: B15189938

This technical guide provides a detailed overview of the expected spectroscopic data for
Octamylamine Sulfamate. Due to the limited availability of direct experimental data for this
specific compound in public literature, this document compiles predicted values and
methodologies based on the analysis of its constituent functional groups: the octyl amine
moiety and the sulfamate group. This guide is intended for researchers, scientists, and
professionals in the field of drug development and chemical analysis.

Chemical Structure and Predicted Spectroscopic
Data

Octamylamine sulfamate is understood to be an ammonium salt formed from 1-octanamine
and sulfamic acid. The proposed structure involves the protonation of the primary amine by
sulfamic acid.

Table 1: Predicted Spectroscopic Data for Octamylamine Sulfamate
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Spectroscopic Technique

Predicted Data

Source Analogy

1H NMR (in D20)

o (ppm): ~0.8 (t, 3H, -CHs)
~1.2-1.4 (m, 10H, -(CHz2)s-)
~1.6 (quint, 2H, -CH2-CH2-
NHs+) ~2.9 (t, 2H, -CH2-NHs")

Chemical shifts are predicted
based on the known spectrum
of 1-octanamine and the
expected deshielding effect of
the ammonium group. The
sulfamate proton's detectability
in agueous solution is noted in

related studies.[1]

13C NMR (in D20)

o (ppm): ~14 ( -CH3s) ~22-32 (-
(CHz2)6-) ~40 (-CH2-NHs*)

Predicted values are based on
standard chemical shifts for
alkyl chains and the position of
the carbon adjacent to the

ammonium group.

IR Spectroscopy (KBr pellet)

v (cm~1): ~3400-3000 (N-H
stretch, broad) ~2955, 2925,
2855 (C-H stretch) ~1630 (N-H
bend) ~1470 (C-H bend)
~1250 (S=0 stretch,
asymmetric) ~1060 (S=0
stretch, symmetric) ~720 (-
(CH2)n- rock)

Based on characteristic
infrared absorption frequencies
for primary ammonium salts,

alkyl chains, and sulfamate
groups.[2][3][4][5]

Mass Spectrometry (ESI+)

m/z: 130.1590 ([M+H]* of

octylamine)

In positive ion mode, the mass
spectrum is expected to show
the molecular ion of the free
amine (1-octanamine) after

dissociation of the salt.[6]

Mass Spectrometry (ESI-)

m/z: 96.9605 ([M-H]~ of

sulfamic acid)

In negative ion mode, the
mass spectrum would likely
show the deprotonated

sulfamic acid ion.

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Octamylamine Sulfamate in 0.6
mL of a suitable deuterated solvent (e.g., D20 or DMSO-ds). Ensure complete dissolution.

¢ Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5
mm probe.

e 1H NMR Acquisition:

[¢]

Pulse Program: Standard single-pulse experiment.

[¢]

Spectral Width: -2 to 12 ppm.

[e]

Acquisition Time: 2-4 seconds.

o

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on sample concentration.

e 13C NMR Acquisition:

[e]

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

o

Spectral Width: 0 to 200 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 1024-4096, due to the lower natural abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum and reference it to the residual solvent peak or an internal
standard (e.g., TMS).
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2.2 Infrared (IR) Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of dry Octamylamine Sulfamate with approximately 100-
200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet-forming die.

o Press the die under high pressure (several tons) to form a transparent or semi-transparent
pellet.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Spectral Range: 4000-400 cm™1.

o

Resolution: 4 cm~1.[3]

[¢]

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

[¢]

Background: A background spectrum of the empty sample compartment (or a pure KBr
pellet) should be recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of Octamylamine Sulfamate (approximately
1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
o Data Acquisition (Positive and Negative lon Modes):
o lonization Mode: Electrospray lonization (ESI).

o Polarity: Acquire spectra in both positive and negative ion modes.
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o Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected ions (e.g.,
m/z 50-500).

o Capillary Voltage: Typically 3-5 kV.
o Nebulizer Gas: Nitrogen, at a pressure recommended by the instrument manufacturer.

o Drying Gas: Nitrogen, at a flow rate and temperature optimized for solvent evaporation
(e.g., 5-10 L/min, 200-350 °C).

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of
Octamylamine Sulfamate.
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Caption: Synthesis and Spectroscopic Characterization Workflow for Octamylamine
Sulfamate.
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Caption: Spectroscopic Data Analysis and Interpretation Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Detection of the 1H and 15N NMR resonances of sulfamate groups in agueous solution: a
new tool for heparin and heparan sulfate characterization - PubMed

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15189938?utm_src=pdf-body-img
https://www.benchchem.com/product/b15189938?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21913677/
https://pubmed.ncbi.nlm.nih.gov/21913677/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15189938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[pubmed.ncbi.nim.nih.gov]
2. 1-Octanamine [webbook.nist.gov]
3. mdpi.com [mdpi.com]

e 4. researchgate.net [researchgate.net]
5. researchgate.net [researchgate.net]
6. 1-Octanamine [webbook.nist.gov]
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at: [https://lwww.benchchem.com/product/b15189938#spectroscopic-data-for-octamylamine-
sulfamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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